molecular formula C16H25Cl2N3O B1413358 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride CAS No. 2109104-20-1

2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride

Cat. No.: B1413358
CAS No.: 2109104-20-1
M. Wt: 346.3 g/mol
InChI Key: UGNRYAIGQKINEX-UHFFFAOYSA-N
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Description

2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C16H25Cl2N3O and its molecular weight is 346.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Piperidine Alkaloids in Drug Discovery

Piperidine alkaloids, found in various plant species, are known for their medicinal importance, including their roles in drug discovery. Research highlights the significance of piperidine structures in the development of new therapeutic agents, particularly for neuropsychiatric disorders, due to their ability to modulate neurotransmitter systems (Singh et al., 2021). These structures are integral in synthesizing compounds with potential applications in treating depression, anxiety, and other related conditions.

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

Piperidine derivatives have been extensively studied for their role as inhibitors of dipeptidyl peptidase IV (DPP IV), an enzyme implicated in the metabolic regulation and treatment of type 2 diabetes mellitus. Compounds featuring piperidine structures are reported to inhibit DPP IV, thereby enhancing the activity of incretin hormones and promoting insulin secretion. This mechanism highlights the therapeutic potential of piperidine derivatives in diabetes treatment (Mendieta, Tarragó, & Giralt, 2011).

Cytochrome P450 Enzyme Inhibition

Piperidine-based compounds are also explored for their ability to inhibit specific isoforms of the cytochrome P450 enzyme system, which is crucial for drug metabolism. This research area investigates how these compounds can modulate drug-drug interactions and influence the pharmacokinetics of co-administered drugs, potentially enhancing therapeutic efficacy and safety (Khojasteh et al., 2011).

Anticancer Properties

Some studies have also explored the anticancer properties of piperine, a piperidine alkaloid found in black pepper. Piperine has been shown to exhibit various anticancer mechanisms, including antioxidant activity, enhancement of detoxifying enzymes, inhibition of cancer cell proliferation, and modulation of multiple signaling pathways. These findings suggest the potential of piperine and related piperidine compounds in cancer prevention and therapy (Mitra et al., 2021).

Properties

IUPAC Name

piperidin-1-yl-(6-piperidin-4-ylpyridin-3-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.2ClH/c20-16(19-10-2-1-3-11-19)14-4-5-15(18-12-14)13-6-8-17-9-7-13;;/h4-5,12-13,17H,1-3,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNRYAIGQKINEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride
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